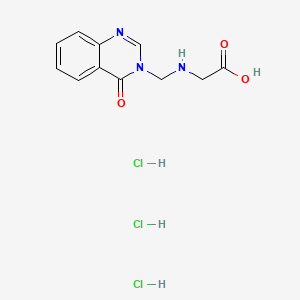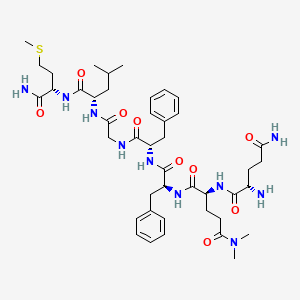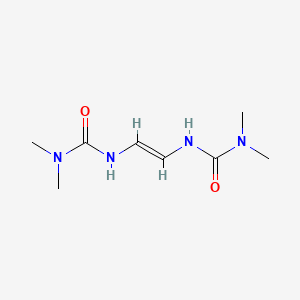
Urea, 3,3'-vinylenebis(1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is a derivative of urea, characterized by the presence of a vinyl group and two dimethyl groups attached to the nitrogen atoms. This compound is part of a broader class of urea derivatives, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 3,3’-vinylenebis(1,1-dimethyl-) typically involves the reaction of dimethylamine with a vinyl-containing isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of urea, 3,3’-vinylenebis(1,1-dimethyl-) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3,3’-vinylenebis(1,1-dimethyl-) undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, saturated urea compounds, and various substituted urea derivatives. These products have diverse applications in different fields, including pharmaceuticals, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Urea, 3,3’-vinylenebis(1,1-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of urea, 3,3’-vinylenebis(1,1-dimethyl-) involves its interaction with specific molecular targets and pathways. The vinyl group allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.
Methylenebis(dimethylurea): A compound with a methylene bridge connecting two dimethylurea units.
Hydroxymethyl-dimethylurea: A derivative with a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities.
Eigenschaften
CAS-Nummer |
73840-17-2 |
|---|---|
Molekularformel |
C8H16N4O2 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-[(E)-2-(dimethylcarbamoylamino)ethenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N4O2/c1-11(2)7(13)9-5-6-10-8(14)12(3)4/h5-6H,1-4H3,(H,9,13)(H,10,14)/b6-5+ |
InChI-Schlüssel |
BOLVJFYAJXYIKB-AATRIKPKSA-N |
Isomerische SMILES |
CN(C)C(=O)N/C=C/NC(=O)N(C)C |
Kanonische SMILES |
CN(C)C(=O)NC=CNC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


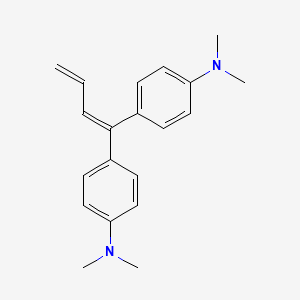
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
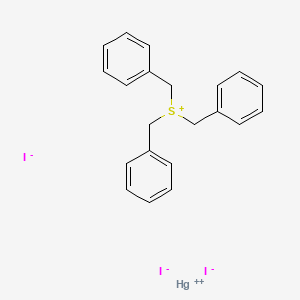

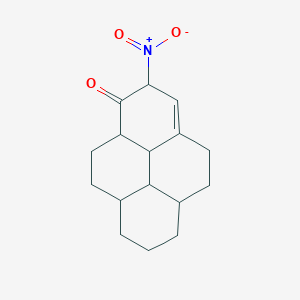
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
